N-[4-(2-ethoxyethoxy)phenyl]-2-furamide
Description
N-[4-(2-ethoxyethoxy)phenyl]-2-furamide is a furan-derived carboxamide compound featuring a para-substituted phenyl ring modified with a 2-ethoxyethoxy chain. Its molecular formula is C₁₅H₁₇NO₄, with a molecular weight of 287.30 g/mol (calculated). While direct synthesis data for this compound are absent in the provided evidence, analogous methods involve coupling furan-2-carboxylic acid derivatives with substituted anilines, followed by etherification to introduce the ethoxyethoxy group . Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties like bioavailability and tissue penetration.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-[4-(2-ethoxyethoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H17NO4/c1-2-18-10-11-19-13-7-5-12(6-8-13)16-15(17)14-4-3-9-20-14/h3-9H,2,10-11H2,1H3,(H,16,17) |
InChI Key |
BAIUALJMZCBIHP-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(2-ethoxyethoxy)phenyl]-2-furamide are contextualized below against key analogs (Table 1).
Table 1: Comparative Analysis of this compound and Structural Analogs
Key Comparisons
Substituent Effects on Solubility and logP The 2-ethoxyethoxy group in the target compound improves aqueous solubility compared to N-(4-ethoxyphenyl)-2-furamide (C₁₃H₁₃NO₃), as longer alkoxy chains reduce hydrophobicity . However, it is less hydrophilic than sulfonamide derivatives (e.g., C₁₆H₁₇BrN₂O₄S), which exhibit strong hydrogen-bonding capacity . The benzoyl-substituted analog (C₂₄H₁₇NO₄) has a higher predicted logP (~4.5), favoring membrane permeability but limiting solubility .
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods for N-(benzoylphenyl)-2-furamides, where furan-2-carboxylic acid is activated (e.g., via thionyl chloride) and coupled with 4-(2-ethoxyethoxy)aniline . Etherification of the phenyl ring may involve Williamson synthesis or nucleophilic substitution .
Electronic and Steric Effects
- The electron-donating ethoxyethoxy group may stabilize the phenyl ring via resonance, contrasting with electron-withdrawing sulfonamides or benzoyl groups. This could influence binding interactions in receptor-ligand systems .
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